molecular formula C6H11BrO2 B146095 2-Bromohexanoic acid CAS No. 616-05-7

2-Bromohexanoic acid

Cat. No.: B146095
CAS No.: 616-05-7
M. Wt: 195.05 g/mol
InChI Key: HZTPKMIMXLTOSK-UHFFFAOYSA-N
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Description

2-Bromohexanoic acid, also known as 2-bromocaproic acid, is an organic compound with the molecular formula C₆H₁₁BrO₂. It is a brominated derivative of hexanoic acid and is characterized by the presence of a bromine atom at the second carbon of the hexanoic acid chain. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-Bromohexanoic acid is used in various scientific research applications, including:

Safety and Hazards

2-Bromohexanoic acid is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its vapors or spray mist, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Bromohexanoic acid, like other fatty acids, can participate in various biochemical reactions. It can be involved in fatty acid metabolism, where it may interact with enzymes such as lipases and acyl-CoA synthetases . The nature of these interactions typically involves the formation of a covalent bond between the carboxyl group of this compound and the enzyme or other biomolecule .

Cellular Effects

It is known that fatty acids can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, fatty acids can act as signaling molecules, influencing the activity of various proteins and enzymes within the cell .

Molecular Mechanism

It is known that fatty acids can interact with biomolecules through binding interactions, potentially leading to changes in enzyme activity and gene expression . For example, fatty acids can bind to and activate certain types of receptors, leading to changes in cell signaling .

Temporal Effects in Laboratory Settings

Like other fatty acids, it is likely to be relatively stable under standard conditions . Long-term effects on cellular function would depend on the specific context of the experiment, including the type of cells used and the concentration of this compound .

Metabolic Pathways

As a fatty acid, it could potentially be metabolized through beta-oxidation, a process that breaks down fatty acids to produce energy . This process involves various enzymes and cofactors, and could potentially be influenced by the presence of this compound .

Transport and Distribution

Fatty acids are typically transported in the body bound to proteins such as albumin, and can be taken up by cells through various mechanisms, including passive diffusion and active transport .

Subcellular Localization

Fatty acids are typically found in various compartments within the cell, including the cytoplasm and mitochondria, where they can participate in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromohexanoic acid can be synthesized through the bromination of hexanoic acid. The process involves the following steps:

    Starting Material: Hexanoic acid.

    Reagents: Thionyl chloride, N-bromosuccinimide, and hydrogen bromide.

    Procedure: Hexanoic acid is first converted to hexanoyl chloride using thionyl chloride.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromohexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form hexanoic acid derivatives.

    Reduction Reactions: The compound can be reduced to hexanoic acid by removing the bromine atom.

    Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids with higher oxidation states.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Hexanoic acid derivatives.

    Reduction: Hexanoic acid.

    Oxidation: Higher oxidation state carboxylic acids.

Comparison with Similar Compounds

  • 2-Bromohexadecanoic acid
  • 3-Bromopropionic acid
  • 4-Bromobutyric acid

Comparison: 2-Bromohexanoic acid is unique due to its specific structure and reactivity. Compared to other brominated acids, it has a shorter carbon chain, which influences its solubility and reactivity. For example, 2-bromohexadecanoic acid has a longer carbon chain, making it less soluble in water but more soluble in organic solvents. The position of the bromine atom also affects the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-bromohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTPKMIMXLTOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883244
Record name Hexanoic acid, 2-bromo-
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Molecular Weight

195.05 g/mol
Source PubChem
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CAS No.

616-05-7
Record name 2-Bromohexanoic acid
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Record name alpha-Bromo-n-caproic acid
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Record name 2-BROMOHEXANOIC ACID
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Record name Hexanoic acid, 2-bromo-
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Record name Hexanoic acid, 2-bromo-
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Record name 2-bromohexanoic acid
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Record name 2-BROMOHEXANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While not a pharmaceutical itself, 2-Bromohexanoic Acid is primarily utilized in research as a synergistic agent in solvent extraction processes for separating trivalent actinides (like Americium) from lanthanides (like Europium). [, , , , , , , , ] This separation is crucial in advanced nuclear fuel cycles for actinide transmutation. []

ANone: this compound acts as a lipophilic anion source. [] It partners with selective extractant ligands, such as those derived from 6,6’-bis(5-alkyl-1H-pyrazol-3-yl)-2,2’-bipyridine (BPzBPy), 6-(5,6-dipentyl-1,2,4-triazin-3-yl)-2,2’-bipyridine (C5-hemi-BTP), and 2,9-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline (EH-BTzPhen), to form neutral complexes with the target metal ions. These neutral complexes are then readily extracted into the organic phase. [, , ]

ANone: Studies investigating the inhibition of rhamnolipid and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa by 2-bromoalkanoic acids revealed that the alkyl chain length significantly influences the inhibitory effect. this compound demonstrated the strongest inhibition compared to 2-bromooctanoic acid and 2-bromodecanoic acid. This suggests that the length of the alkyl chain plays a critical role in the interaction of these compounds with their biological targets. []

ANone: Yes, research has explored the gamma-radiolytic stability of solvents containing this compound and the C5-BPP extractant. The studies revealed that the presence of nitric acid during irradiation had a notable protective effect on the mixture, suggesting its potential application in radioactive environments. []

ANone: Several techniques are employed, including:

  • Time-Resolved Laser Fluorescence Spectroscopy (TRLFS): Used to study the complexation of metal ions like Curium(III) and Europium(III) with various ligands in the presence of this compound. [, , , ]
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Helps to determine the composition of the extracted complexes formed in the presence of this compound. [, ]
  • Fourier Transform Infrared (FT-IR) Spectroscopy: Provides structural information about the complexes formed. [, ]
  • UV-Vis Spectrophotometry: Used to determine stability constants of metal-ligand complexes and study complexation behavior. [, , ]
  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry: Used to analyze the radiolytic stability and identify degradation products. []

ANone: The molecular formula of this compound is C6H11BrO2, and its molecular weight is 195.05 g/mol.

ANone: While research has focused on the effectiveness of this compound in the extraction process, specific SAR studies focusing on modifications to its structure and their impact on separation efficiency are limited in the provided research.

ANone: The provided research primarily focuses on the application of this compound in actinide/lanthanide separation. Information on its long-term effects, environmental fate, and potential toxicity is not extensively addressed in these studies.

ANone: While this compound is frequently used, research also explores the use of other lipophilic anions and synergistic agents. The choice of the most effective synergistic agent often depends on factors such as the extractant ligand, the acidity of the aqueous phase, and the desired separation factor. [, ]

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